9-acetyl-3H-purin-6-one
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Overview
Description
9-acetyl-3H-purin-6-one:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of benzofuran derivatives with isoxazole compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development and other biomedical applications.
Medicine: The compound’s potential therapeutic properties are of interest in medicine. Researchers are investigating its effects on various biological pathways to determine its potential as a treatment for certain diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Benzofuranacetamide: A related compound with a similar benzofuran structure.
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-: Another compound with an isoxazole moiety.
Uniqueness: What sets 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)- apart is its combination of both benzofuran and isoxazole structures, which may confer unique chemical and biological properties
Properties
IUPAC Name |
9-acetyl-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHKDVSDWIISHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=NC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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